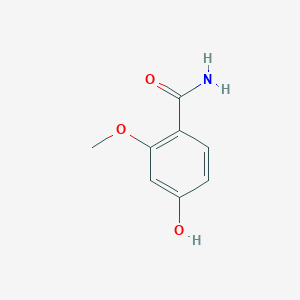

4-Hydroxy-2-methoxybenzamide

Vue d'ensemble

Description

“4-Hydroxy-2-methoxybenzamide” is a chemical compound. It is an isomer of vanillin . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .

Synthesis Analysis

The synthesis of “4-Hydroxy-2-methoxybenzamide” involves a series of novel benzamide compounds which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-methoxybenzamide” has been analyzed using X-ray diffraction techniques . The functional groups and vibrational modes were analyzed by spectral studies .Chemical Reactions Analysis

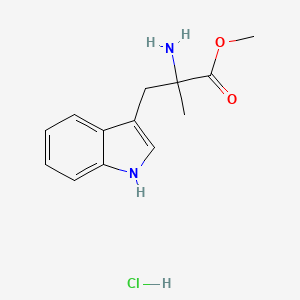

The chemical reactions of “4-Hydroxy-2-methoxybenzamide” involve the installation of Hmb at any primary amino acid including the highly sterically hindered amino acids . The practicality and utility of the iHmb method was demonstrated by one-shot solid-phase synthesis of a challenging aspartimide-prone peptide, the mirror-image version of a hydrophobic peptide and a long-chain peptide up to 76-residue .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-2-methoxybenzamide” have been analyzed using various methods. The transparency, cut-off wavelength, and emission property were analyzed using UV–Vis spectrophotometer and PL studies . Thermal stability and hardness behavior were analyzed .Applications De Recherche Scientifique

Chemical Properties and Drug Activity

- Chemical Analysis and Activity : 4-Hydroxy-2-methoxybenzamide, a variant of methoxybenzamide, exhibits antiemetic and parasympathomimetic activities. Studies have explored its density and refractive index as a function of drug concentration, revealing insights into its molar refractivity and polarizability, indicating stronger polarizability effects with an increase in drug concentration (Sawale et al., 2016).

Molecular Structure and Binding Studies

- Gas-Phase Molecular Structures : Investigations into the molecular structures of 2-hydroxybenzamide and 2-methoxybenzamide, related to 4-Hydroxy-2-methoxybenzamide, have been carried out. These studies have utilized electron diffraction and quantum chemical calculations to explore intramolecular hydrogen bonding and stable conformers (Aarset et al., 2013).

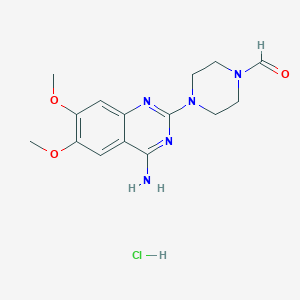

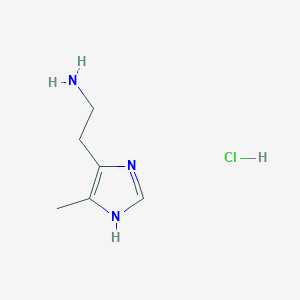

- Dopamine and Serotonin Binding : Research has also been conducted on the synthesis of bioactive methoxybenzamide derivatives and their binding to dopamine and serotonin receptors, providing valuable insights into stereoselective structure-activity relationships (Heindl et al., 2003).

Pharmaceutical Development and Herbicidal Activity

- Pharmaceutical Properties Improvement : Studies focusing on 3-methoxybenzamide, closely related to 4-Hydroxy-2-methoxybenzamide, have led to the development of potent antistaphylococcal compounds with enhanced pharmaceutical properties (Haydon et al., 2010).

- Herbicidal Applications : In the field of agriculture, research has discovered that 2-methoxybenzamides, closely related to 4-Hydroxy-2-methoxybenzamide, can act as potential bleaching herbicides, with certain analogues showing significant herbicidal activity (Zhang et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-hydroxy-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZHAAWEKQPPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid](/img/structure/B3156953.png)

![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)